Malioxamycin

Descripción general

Descripción

Synthesis Analysis

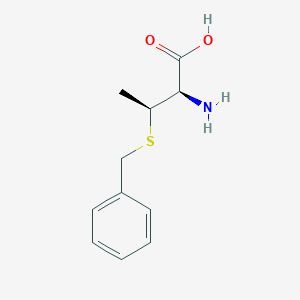

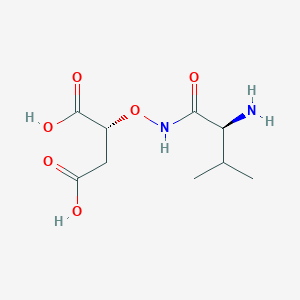

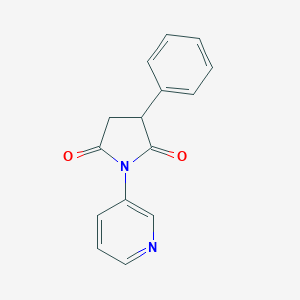

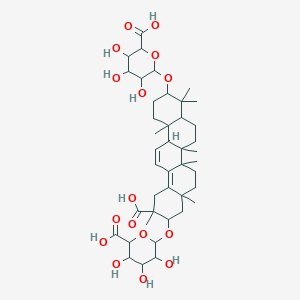

The structure of malioxamycin has been determined by NMR and mass spectra to possess a hydroxamic acid bond between L-valine and D-malic acid . This structure was confirmed by total synthesis of the antibiotic with ®-aminooxysuccinic acid and the active ester of L-valine .Molecular Structure Analysis

Malioxamycin has a molecular formula of C9H16N2O6 . The structure of malioxamycin has been determined by NMR and mass spectra to possess a hydroxamic acid bond between L-valine and D-malic acid .Chemical Reactions Analysis

Malioxamycin is produced by Streptomyces lydicus . It is a water-soluble, amphoteric antibiotic with low molecular weight, having a valine and a malic acid moieties in its structure .Physical And Chemical Properties Analysis

Malioxamycin has a molecular weight of 248.23 g/mol . It is a water-soluble, amphoteric antibiotic . Other computed properties include an XLogP3-AA of -3.1, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 7 .Aplicaciones Científicas De Investigación

Antibiotic Properties and Cellular Effects

Malioxamycin, a water-soluble and amphoteric antibiotic with a low molecular weight, is produced by Streptomyces lydicus. It contains valine and malic acid moieties in its structure, giving it unique chemical properties. This antibiotic inhibits the growth of certain Gram-negative bacteria by targeting peptidoglycan synthesis in the cell wall, leading to the production of spheroplasts from sensitive bacteria (Takeuchi et al., 1980). Additionally, the structure of malioxamycin, featuring a hydroxamic acid bond between L-valine and D-malic acid, has been determined and confirmed through total synthesis (Takahashi et al., 1980).

Implications in Cellular Metabolism and Disease

Although not directly linked to malioxamycin, research on the target of rapamycin (TOR), a master regulator of cell growth and metabolic state, provides insights into the broader field of antibiotics and their roles in cellular processes. Dysregulation of TOR contributes to various diseases, including diabetes, obesity, neurodegenerative disorders, and cancer, making pathways like TOR attractive therapeutic targets (Blenis, 2017). Additionally, the mammalian Target of Rapamycin (mTOR) is involved in pathways that control ribosome biogenesis and cell growth, providing a framework for understanding how antibiotics like malioxamycin might influence such pathways (Dennis et al., 2001).

Broader Research Applications

The study of antibiotics like malioxamycin indirectly contributes to our understanding of cellular growth and disease pathways. For instance, research on rapamycin, a macrolide antibiotic, illuminates the role of mTOR signaling in disease and aging, suggesting potential therapeutic applications for similar antibiotics (Saxton & Sabatini, 2017). Furthermore, the study of actinomycins, a class of antibiotics to which malioxamycin is related, shows their antitumor effects and therapeutic use in cancer, highlighting the significance of antibiotics in oncology research (Hackmann, 1960).

Mecanismo De Acción

Target of Action

Malioxamycin primarily targets the peptidoglycan synthesis in the cell wall of bacteria . Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By targeting this process, Malioxamycin disrupts the cell wall formation, leading to bacterial cell death.

Mode of Action

Malioxamycin interacts with the enzymes involved in peptidoglycan synthesis, inhibiting their function . This inhibition disrupts the formation of the bacterial cell wall, leading to structural instability and eventual cell death.

Biochemical Pathways

The affected pathway is the peptidoglycan synthesis pathway . When Malioxamycin inhibits this pathway, it prevents the formation of a complete and stable bacterial cell wall. The downstream effect of this inhibition is the formation of spheroplasts, which are bacterial cells without a stable cell wall .

Pharmacokinetics

As a water-soluble compound , it can be inferred that Malioxamycin may have good bioavailability and could be distributed throughout the body effectively.

Result of Action

The primary result of Malioxamycin’s action is the formation of spheroplasts from sensitive bacteria . Spheroplasts are bacterial cells that have lost their rigid cell wall, leading to a spherical shape. Without a stable cell wall, these spheroplasts are vulnerable and can easily lyse or burst, leading to bacterial cell death.

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRAPMNPUXYGT-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993783 | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malioxamycin | |

CAS RN |

73020-27-6 | |

| Record name | Malioxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)